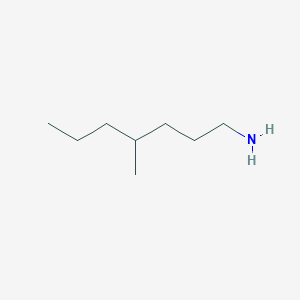
4-Methylheptan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 4-Methylheptan-1-amine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of 4-methylheptanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: This method involves the substitution of a halogenated precursor, such as 4-methylheptan-1-bromide, with ammonia or an amine under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 4-Methylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are used.
Major Products Formed:
Oxidation: Formation of nitriles or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines.
科学的研究の応用
4-Methylheptan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methylheptan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in various biochemical reactions. It can also interact with enzymes and receptors, influencing their activity and leading to various biological effects.
類似化合物との比較
4-Methylheptan-1-amine can be compared with other similar compounds such as:
Heptan-1-amine: Lacks the methyl group at the fourth carbon, resulting in different chemical and physical properties.
4-Methylhexan-1-amine: Has a shorter carbon chain, affecting its reactivity and applications.
4-Methylheptan-2-amine: The position of the amine group is different, leading to variations in its chemical behavior.
特性
分子式 |
C8H19N |
|---|---|
分子量 |
129.24 g/mol |
IUPAC名 |
4-methylheptan-1-amine |
InChI |
InChI=1S/C8H19N/c1-3-5-8(2)6-4-7-9/h8H,3-7,9H2,1-2H3 |
InChIキー |
FFAFBLIKEVZQGQ-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chlorofuro[3,2-c]pyridine-2-carbonyl chloride](/img/structure/B13640417.png)



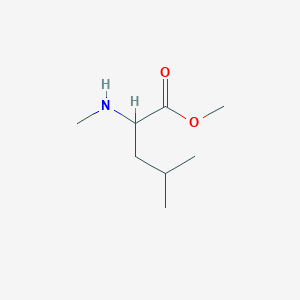
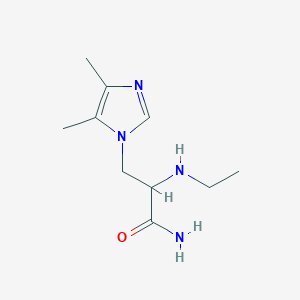

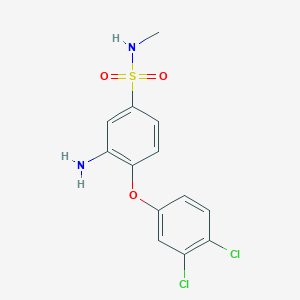
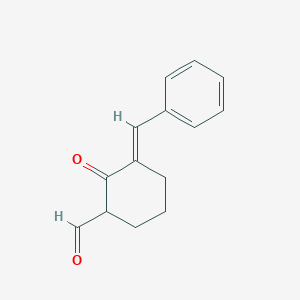

![5-acetamido-2-[(5-bromo-4-chloro-1H-indol-2-yl)oxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B13640468.png)
![(3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13640475.png)

